molecular formula C11H20BNO4 B13523694 (3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid

(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid

Cat. No.: B13523694
M. Wt: 241.09 g/mol
InChI Key: OVSGIHAMFRTZTF-UHFFFAOYSA-N
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Description

{3-[(tert-butoxy)carbonyl]-3-azabicyclo[410]heptan-6-yl}boronic acid is a boronic acid derivative with a unique bicyclic structure

Preparation Methods

The synthesis of {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid typically involves multiple steps. One common route includes the formation of the bicyclic core followed by the introduction of the boronic acid moiety. The reaction conditions often involve the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to ensure selective reactions at specific sites. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, often facilitated by catalysts like palladium in Suzuki coupling reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Boronic acids are known for their ability to inhibit proteases, making this compound a candidate for drug development targeting diseases involving protease activity.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes like proteases. The bicyclic structure may also contribute to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar compounds to {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid include other boronic acids and boronate esters. These compounds share the boronic acid functional group but differ in their structural frameworks. For example, dichloroanilines are a class of compounds with aniline rings substituted with chlorine atoms, which also have applications in organic synthesis and medicinal chemistry . The uniqueness of {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid lies in its bicyclic structure, which may offer advantages in terms of stability and specificity in its applications.

Properties

Molecular Formula

C11H20BNO4

Molecular Weight

241.09 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boronic acid

InChI

InChI=1S/C11H20BNO4/c1-10(2,3)17-9(14)13-5-4-11(12(15)16)6-8(11)7-13/h8,15-16H,4-7H2,1-3H3

InChI Key

OVSGIHAMFRTZTF-UHFFFAOYSA-N

Canonical SMILES

B(C12CCN(CC1C2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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